JJ-450 directly and specifically inhibits AR transcriptional activity. It prevents the recruitment of AR to androgen-responsive elements, thereby suppressing the expression of AR target genes. [] Additionally, JJ-450 inhibits the transcriptional activity of ARv7, a splice variant of AR, and its target gene expression. []
JJ-450 demonstrates potential as a therapeutic agent for CRPC, especially for cases resistant to enzalutamide. In vitro studies show its effectiveness in inhibiting the growth of CRPC cells, including those expressing ARv7. [] Furthermore, in vivo studies using a 22Rv1 xenograft tumor model show that JJ-450 can suppress tumor growth. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2